3-Decyn-1-ol

Descripción general

Descripción

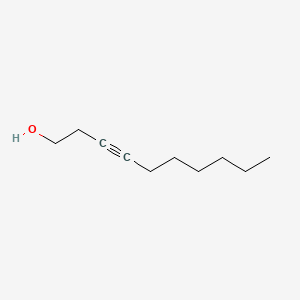

3-Decyn-1-ol: is an organic compound with the molecular formula C₁₀H₁₈O . It is a primary homo-propargylic alcohol derivative, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with a triple bond between the third and fourth carbon atoms. This compound is also known by its IUPAC name, dec-3-yn-1-ol . It is a colorless to pale yellow liquid with a molecular weight of 154.25 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Decyn-1-ol can be synthesized through the isomerization of 2-decyn-1-ol in the presence of the sodium salt of 1,3-diaminopropane . The process involves the following steps:

- A mixture of lithium and 1,3-diaminopropane is stirred at room temperature until the lithium dissolves.

- Potassium tert-butoxide is added to the mixture, followed by the addition of 2-decyn-1-ol.

- The reaction mixture is stirred and then poured into ice water, followed by extraction with hexane.

- The hexane extracts are combined, washed, dried, and concentrated to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Decyn-1-ol undergoes various chemical reactions, including:

Hydrogenation: In the presence of a Lindlar catalyst, this compound can be semi-hydrogenated to form cis-3-decen-1-ol .

Isomerization: The compound can be formed from the isomerization of 2-decyn-1-ol.

Common Reagents and Conditions:

Hydrogenation: Lindlar catalyst is used for the semi-hydrogenation process.

Isomerization: Sodium salt of 1,3-diaminopropane is used for the isomerization of 2-decyn-1-ol.

Major Products Formed:

cis-3-decen-1-ol: is formed from the semi-hydrogenation of this compound.

Aplicaciones Científicas De Investigación

3-Decyn-1-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-decyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, during hydrogenation, the compound interacts with the Lindlar catalyst to form cis-3-decen-1-ol . The hydroxyl group (-OH) and the triple bond in its structure play crucial roles in its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

- 2-Decyn-1-ol

- 5-Decyn-1-ol

- 7-Octyn-1-ol

- 10-Undecen-1-ol

Comparison: 3-Decyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which confer distinct reactivity and properties. For example, compared to 2-decyn-1-ol , this compound has the triple bond located between the third and fourth carbon atoms, affecting its chemical behavior and applications .

Actividad Biológica

3-Decyn-1-ol, also known as dec-3-yn-1-ol, is a primary homo-propargylic alcohol characterized by its unique alkyne structure. With the molecular formula , it features a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond between the third and fourth carbon atoms. This compound has garnered attention for its potential biological activities, particularly in ecological and medicinal contexts.

- Molecular Formula:

- Boiling Point: Approximately 174 °C

- Density: Around 0.83 g/cm³

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including toxicity assessments against aquatic organisms, potential therapeutic applications, and roles in organic synthesis.

Toxicity Studies

This compound has been evaluated for its toxicity against green algae, specifically Pseudokirchneriella subcapitata. The following metrics were measured:

| Parameter | Value |

|---|---|

| Median Effective Concentration (EC50) | [Value not specified] |

| No Observed Effect Level (NOEC) | [Value not specified] |

These studies suggest that environmental factors significantly influence the compound's efficacy and stability, indicating potential ecological implications in aquatic environments.

The biological activity of this compound is believed to stem from its interaction with biological systems through its alkyne and hydroxyl functional groups. The triple bond can participate in addition reactions, while the hydroxyl group may engage in hydrogen bonding, influencing enzyme activity and metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Ecotoxicological Assessments : Research indicated that exposure to this compound could disrupt metabolic functions in aquatic organisms, highlighting the need for further investigation into its environmental impact.

- Pharmaceutical Applications : Ongoing research has suggested that derivatives of this compound may possess therapeutic properties, particularly in targeting specific enzymes or receptors involved in disease processes. These findings are still preliminary but indicate a promising avenue for drug development.

- Synthesis of Bioactive Molecules : The compound serves as an intermediate in synthesizing more complex organic molecules, which may include bioactive compounds used in pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| This compound | Alkyne | Contains a hydroxyl group; less reactive than chlorinated variants. |

| 5-Decyn-1-ol | Alkyne | Different position of the triple bond affects reactivity. |

| 3-Octyn-1-ol | Alkyne | Shorter carbon chain alters physical and chemical properties. |

Propiedades

IUPAC Name |

dec-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEQBZUDPQQIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199668 | |

| Record name | 3-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51721-39-2 | |

| Record name | 3-Decyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051721392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Decyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 3-decyn-1-ol in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of various compounds:

- Insect pheromones: It's a key intermediate in synthesizing (Z)-7-eicosen-11-one and (Z)-7-nonadec-11-one, the sex pheromones of the peach fruit moth (Carposina niponensis). []

- Nonenolide natural products: It plays a crucial role in the total synthesis of (+)-microcarpalide, a nonenolide natural product. []

- 3′-Deoxyribolactones: This compound is utilized in the synthesis of 3′-deoxyribolactones, important molecules in nucleoside chemistry. []

Q2: Can this compound undergo cyclization reactions?

A2: Yes, this compound can undergo cyclization reactions when treated with specific reagents. For instance, reacting the dimethylvinylsilyl ether of this compound with tributylmanganate(II) yields 4-heptylidene-2,2,3-trimethyl-1-oxa-2-silacyclohexane. []

Q3: Are there any known challenges in the reduction of this compound derivatives?

A3: Yes, reducing ethers derived from this compound, such as the THP, ethyl, tert-butyl, and tert-butyldimethylsilyl (TBDMS) ethers, using sodium in ammonia/THF can lead to significant hydrogenolysis of the carbon-oxygen bond. This undesirable side reaction often results in a mixture of 2- and 3-decenes and a low yield of the desired (E)-homoallylic ether. []

Q4: How can the yield of (E)-3-decenol ethers be improved during the reduction of this compound derivatives?

A4: Adding 2-methyl-2-propanol (also known as tert-butanol) to the reaction mixture during the reduction of this compound ethers with sodium in ammonia/THF has been shown to significantly improve the yield of the desired (E)-3-decenol ethers. []

Q5: Is there any information on the toxicity of this compound?

A5: While not extensively studied, research suggests that this compound exhibits toxicity to aquatic organisms. In a study evaluating the toxicity of propargylic alcohols on green alga (Pseudokirchneriella subcapitata), this compound was identified as an "R51" compound, indicating toxicity with an EC50 between 1 and 10 mg L(-1). This finding highlights the need for responsible handling and disposal of this compound to minimize potential environmental risks. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.